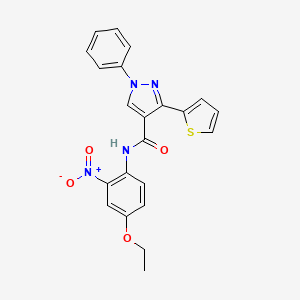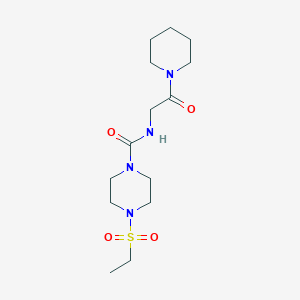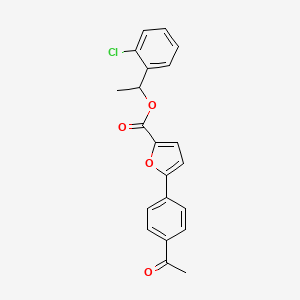![molecular formula C11H14ClN3O3S B7543190 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide involves the inhibition of BTK, a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. The compound binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, the compound has also been found to exhibit anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide in lab experiments is its potent inhibitory activity against BTK, which makes it a promising candidate for the development of novel cancer and autoimmune disease therapies. However, one of the limitations of using this compound is its complex synthesis process, which can limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the research on 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide. One of the main directions is the development of novel cancer and autoimmune disease therapies based on the compound's potent inhibitory activity against BTK. Another direction is the investigation of the compound's potential applications in other fields such as neurology and infectious diseases. Finally, further studies are needed to explore the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety and toxicity profiles.
Métodos De Síntesis
The synthesis of 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, which results in the formation of 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with morpholine and potassium carbonate to obtain 4-N-(morpholin-4-yl)thiophene-2-carboxamide. Finally, the target compound, 4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide, is obtained by reacting 4-N-(morpholin-4-yl)thiophene-2-carboxamide with formaldehyde and hydrogen cyanide.
Aplicaciones Científicas De Investigación
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several kinases, including BTK, a key enzyme involved in the development of cancer and autoimmune diseases.
Propiedades
IUPAC Name |
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-9-2-1-7(19-9)5-14-11(17)15-3-4-18-8(6-15)10(13)16/h1-2,8H,3-6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIODRDLDKAMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=C(S2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)


![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B7543129.png)


![N-cyclohexyl-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B7543164.png)
![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)


